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molecular formula C5H8ClN3S B2559745 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine CAS No. 32577-97-2

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine

Cat. No. B2559745
M. Wt: 177.65
InChI Key: UUINIJPFNXSOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05496833

Procedure details

A solution of dimethylamine in ethanol (0.5 ml×33%) was added to a stirred suspension of 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole (540 mg) (J. Goerdeler, Chem. Ber. 1957, 90, p 182 or ICI EP 0006679) and potassium carbonate (1.0 g) in methanol. The solution was stirred at room temperature for three hours, and then the solvent removed under reduced pressure. The residue was taken up in ethyl acetate (40 ml), washed with water (20 ml) and brine (20 ml). The organic layers were dried (MgSO4), filtered and the solvent removed to afford a yellow gum. Flash chromatography using 10% ethyl acetate in hexane as eluent, afforded the product as a yellow oil (330 mg). 1H NMR (360 MHz, CDCl3) d 3.15 (6H, s, N(CH3)2), 4.51 (2H, s, Cl--CH2); MS (CI+) m/z 178 ((M+1)+, 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[C:5]1[S:9][N:8]=[C:7]([CH2:10][Cl:11])[N:6]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)C.CO.C(OCC)(=O)C.CCCCCC>[CH3:1][N:2]([CH3:3])[C:5]1[S:9][N:8]=[C:7]([CH2:10][Cl:11])[N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
540 mg
Type
reactant
Smiles
ClC1=NC(=NS1)CCl
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
washed with water (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to afford a yellow gum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1=NC(=NS1)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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